molecular formula C5H5NO4 B14503826 2-Acetyl-1,2-oxazolidine-3,5-dione CAS No. 63524-77-6

2-Acetyl-1,2-oxazolidine-3,5-dione

Cat. No.: B14503826
CAS No.: 63524-77-6
M. Wt: 143.10 g/mol
InChI Key: AMQLKKXDAHHXMJ-UHFFFAOYSA-N
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Description

2-Acetyl-1,2-oxazolidine-3,5-dione is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1,2-oxazolidine-3,5-dione typically involves the reaction of 1,2-amino alcohols with carbonyl compounds. One common method is the cyclization of amino alcohols with aldehydes or ketones under acidic or basic conditions . Another approach involves the use of microwave irradiation to facilitate the reaction between urea and ethanolamine, producing oxazolidinone derivatives .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed N-arylation and copper-catalyzed N-arylation are common methods used in large-scale production . These methods offer high selectivity and can be optimized for various functional groups.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1,2-oxazolidine-3,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted oxazolidines .

Properties

CAS No.

63524-77-6

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

2-acetyl-1,2-oxazolidine-3,5-dione

InChI

InChI=1S/C5H5NO4/c1-3(7)6-4(8)2-5(9)10-6/h2H2,1H3

InChI Key

AMQLKKXDAHHXMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)CC(=O)O1

Origin of Product

United States

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